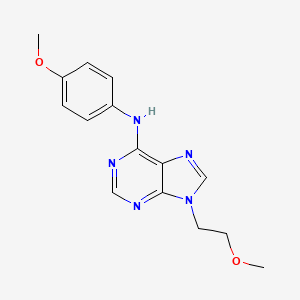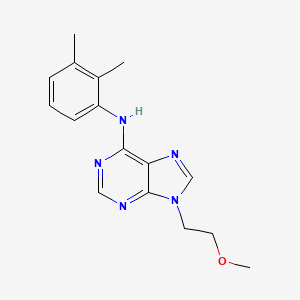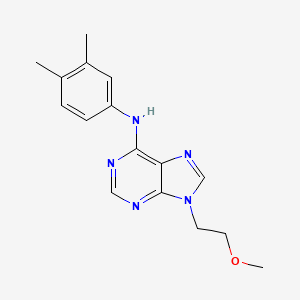
9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of methoxy groups and a purine core, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with 2-methoxyethyl halide under basic conditions. This is followed by the introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
科学研究应用
9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: The compound may be used in the development of materials with specific chemical properties, such as catalysts or sensors.
作用机制
The mechanism of action of 9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and purine core may facilitate binding to specific sites, leading to modulation of biological pathways. For instance, the compound may inhibit or activate enzymes involved in purine metabolism, affecting cellular processes.
相似化合物的比较
Similar Compounds
9-(2-methoxyethyl)-9H-purin-6-amine: Lacks the 4-methoxyphenyl group, which may result in different chemical and biological properties.
N-(4-methoxyphenyl)-9H-purin-6-amine: Lacks the 2-methoxyethyl group, potentially altering its reactivity and interactions.
9H-purin-6-amine: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
The presence of both 2-methoxyethyl and 4-methoxyphenyl groups in 9-(2-methoxyethyl)-N-(4-methoxyphenyl)-9H-purin-6-amine imparts unique chemical properties, such as increased solubility and specific binding affinities. These features make it distinct from other purine derivatives and may enhance its utility in various applications.
属性
IUPAC Name |
9-(2-methoxyethyl)-N-(4-methoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-21-8-7-20-10-18-13-14(16-9-17-15(13)20)19-11-3-5-12(22-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHBTARQRDRAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-tert-butyl-N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467973.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6467977.png)


![6-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline](/img/structure/B6467989.png)
![7-fluoro-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline](/img/structure/B6467991.png)
![2-(4-methoxy-3-methylphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6467992.png)
![N-(3-chloro-4-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467996.png)
![2-(4-{[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B6467998.png)
![2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine](/img/structure/B6468003.png)
![6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468016.png)

![N-(4-chloro-3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6468035.png)
![5-[5-(1-ethyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B6468050.png)
